3-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO5S/c1-18-11-3-2-9(6-10(11)13)20(16,17)14-7-12(15)4-5-19-8-12/h2-3,6,14-15H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVAXBPPUYLEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOC2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzene-1-sulfonamide typically involves multi-step organic synthesis One common method starts with the preparation of the hydroxytetrahydrofuran moiety, which is then coupled with a chlorinated benzene derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, altering the compound’s reactivity.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: The hydroxyoxolane group in the target compound may improve aqueous solubility compared to benzimidazole or thiazole-containing analogs, but its biological activity remains uncharacterized.
- Synthetic Pathways : Crystallographic tools like SHELX and WinGX could elucidate the target’s 3D structure, aiding in structure-activity relationship (SAR) studies.
- Unanswered Questions: No data exist in the evidence for the target’s MIC values, toxicity, or enzymatic inhibition. Future studies should prioritize these assessments.
Biological Activity
3-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Characteristics:
- Molecular Weight: 303.76 g/mol
- CAS Number: [specific CAS number not provided in search results]
- Solubility: Soluble in DMSO and other organic solvents.
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity:
- Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making the compound a potential antibiotic agent.
-
Antioxidant Properties:
- Preliminary studies suggest that this compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
-
Anti-inflammatory Effects:
- The sulfonamide group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines, thus reducing inflammation in various tissues.
Biological Activity Data
A summary of key findings related to the biological activity of the compound is presented in Table 1:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibition of folate synthesis | |
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Cytokine inhibition |
Case Studies
Several studies have investigated the biological effects of sulfonamide derivatives similar to this compound:
-
Study on Antimicrobial Activity:
- A study demonstrated that sulfonamide derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial growth by blocking folate synthesis pathways.
-
Research on Antioxidant Effects:
- In vitro assays indicated that compounds with similar structures exhibit potent antioxidant properties, which were measured using DPPH and ABTS radical scavenging assays.
-
Inflammation Model Studies:
- Animal models showed that treatment with sulfonamide derivatives reduced markers of inflammation, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group modifications. Key factors include:
- Temperature control (e.g., 0–5°C for sensitive intermediates) .
- Solvent selection (polar aprotic solvents like DMF or THF improve solubility of intermediates) .
- Catalyst use (e.g., triethylamine for deprotonation during sulfonylation) .
- Inert atmosphere (argon/nitrogen to prevent oxidation of hydroxyl groups) .
- Yield optimization requires iterative adjustment of these parameters using design of experiments (DoE) principles .
Q. Which spectroscopic methods are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methoxy, hydroxyoxolane) and confirms regiochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₇H₂₁ClN₂O₅S) and detects isotopic patterns for chlorine .
- FT-IR : Confirms functional groups (e.g., sulfonamide S=O stretch at ~1346 cm⁻¹, hydroxy O-H stretch at ~3398 cm⁻¹) .
- X-ray Crystallography (if crystals are obtained): Resolves absolute stereochemistry and crystal packing .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or kinases, given sulfonamide’s known inhibitory roles .
- Cell Viability Assays (e.g., MTT): Screen for antiproliferative activity in cancer cell lines .
- Antimicrobial Testing : Use microdilution assays against Gram-positive/negative bacteria .
- Solubility and Stability Studies : Assess pharmacokinetic viability in PBS or simulated biological fluids .
Advanced Research Questions
Q. How can reaction parameters be optimized to mitigate side reactions during synthesis?
- Methodological Answer :
- Flow Chemistry : Reduces side reactions (e.g., hydrolysis) via precise control of residence time and temperature .
- Kinetic Analysis : Monitors intermediates in real-time using inline FTIR or HPLC to adjust reagent stoichiometry .
- Protecting Groups : Temporarily shield reactive sites (e.g., hydroxyoxolane’s hydroxyl group) during sulfonylation .
- DoE Optimization : Statistically models variables (temperature, solvent ratio) to identify robust conditions .
Q. What computational approaches are used to predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Screens against protein databases (e.g., PDB) to predict binding affinities to targets like kinases or GPCRs .
- MD Simulations : Evaluates ligand-target stability over time (e.g., 100-ns simulations in GROMACS) .
- QSAR Modeling : Correlates structural features (e.g., Cl substitution, methoxy position) with bioactivity trends .
- Free Energy Calculations (MM-PBSA/GBSA): Quantifies binding energy contributions of specific residues .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line specificity, concentration ranges) to identify variables affecting reproducibility .
- SPR/BLI Biosensors : Measure binding kinetics (ka/kd) to confirm target engagement discrepancies .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to validate binding hypotheses .
- Structural Analog Testing : Evaluate activity of derivatives to isolate critical pharmacophores (e.g., hydroxyoxolane vs. tetrahydrofuran) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
